Product packaging for Sodium 2-amino-4-nitrophenolate(Cat. No.:CAS No. 61702-43-0)

Sodium 2-amino-4-nitrophenolate

Cat. No.: B1310074
CAS No.: 61702-43-0
M. Wt: 177.11 g/mol
InChI Key: BRFXNNKOCOUTSF-UHFFFAOYSA-N
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Description

Structural and Chemical Context of Aminonitrophenols

Aminonitrophenols are a class of aromatic compounds characterized by a phenol (B47542) ring substituted with at least one amino group (-NH₂) and one nitro group (-NO₂). The relative positions of these functional groups, along with the hydroxyl group (-OH), give rise to various isomers with distinct chemical and physical properties. The electronic effects of the substituents are paramount to the reactivity and acidity of these molecules.

In the case of 2-amino-4-nitrophenol (B125904), the parent acid of the sodium salt, the amino group is ortho to the hydroxyl group, and the nitro group is para. This specific arrangement, particularly the para-nitro group, allows for extensive delocalization of the negative charge in the phenoxide ion, making it a relatively acidic phenol. The ortho-amino group can also participate in intramolecular hydrogen bonding, which can influence properties like boiling point and solubility. The study of different isomers, such as 4-amino-2-nitrophenol (B85986), reveals how shifting the substituent positions alters these properties. sigmaaldrich.com For instance, the separation of isomers like ortho- and para-aminophenol often requires techniques like thin-layer chromatography, highlighting their different physical characteristics. suniv.ac.in

Table 2: Properties of Related Aminophenol and Nitrophenol Isomers
CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
2-Amino-4-nitrophenolC₆H₆N₂O₃154.12140-143
4-Amino-2-nitrophenolC₆H₆N₂O₃154.12125-127
3-AminophenolC₆H₇NO109.13122-123
2-Nitrophenol (B165410)C₆H₅NO₃139.1144-45

Historical Perspectives in Chemical Synthesis and Derivatives

The synthesis of Sodium 2-amino-4-nitrophenolate (B8740430) is historically rooted in multi-step industrial chemical processes developed for the production of dye intermediates. The common and established route involves a two-stage conversion of 2,4-dinitrochlorobenzene. prepchem.com

The first stage is an alkaline hydrolysis where 2,4-dinitrochlorobenzene is treated with an aqueous solution of a strong base, such as sodium hydroxide. prepchem.com This reaction substitutes the chlorine atom with a hydroxyl group to form the sodium salt of 2,4-dinitrophenol (B41442).

The second, more critical stage involves the selective reduction of one of the two nitro groups. This is typically achieved using a controlled amount of a reducing agent like sodium hydrosulfide (B80085) (NaSH) or sodium disulfide (Na₂S₂). prepchem.comprepchem.com The reaction conditions, including temperature and pH, are carefully managed to favor the reduction of the nitro group at the 2-position while leaving the one at the 4-position intact, yielding Sodium 2-amino-4-nitrophenolate. google.comgoogle.com Patents from the early 1980s describe detailed procedures for this reduction, emphasizing the importance of pH control (at most 9) to achieve high yields and purity. google.comgoogle.com The resulting product is often isolated as a press cake, which is an aqueous paste of the compound. prepchem.com

Research has also led to the development of various derivatives. For instance, the amino and hydroxyl groups can be protected using reagents like tert-butyldimethylsilyl (TBDMS) chloride to create derivatives such as N,O-bis(tert-butyldimethylsilyl)-2-amino-4-nitrophenol. nist.gov Such derivatives are often synthesized for specific applications, for example, to increase solubility in organic solvents or for use in analytical techniques like gas chromatography and mass spectrometry. nist.gov

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound NameCAS Number
2,4-Dinitrochlorobenzene97-00-7
2,4-Dinitrophenol51-28-5
2-Amino-4-nitrophenol99-57-0
2-Nitrophenol88-75-5
3-Aminophenol591-27-5
4-Amino-2-nitrophenol119-34-6
N,O-bis(tert-butyldimethylsilyl)-2-amino-4-nitrophenolNot readily available
This compound61702-43-0
Sodium 2-amino-4-sulfophenolate83266-79-9
Sodium 4-nitrophenolate (B89219)824-78-2
Sodium disulfide22868-13-9
Sodium hydrosulfide16721-80-5
Sodium hydroxide1310-73-2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2NaO3 B1310074 Sodium 2-amino-4-nitrophenolate CAS No. 61702-43-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61702-43-0

Molecular Formula

C6H6N2NaO3

Molecular Weight

177.11 g/mol

IUPAC Name

sodium;2-amino-4-nitrophenolate

InChI

InChI=1S/C6H6N2O3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2;

InChI Key

BRFXNNKOCOUTSF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)O.[Na]

Other CAS No.

61702-43-0

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Sodium 2 Amino 4 Nitrophenolate

Synthesis of 2-Amino-4-Nitrophenolate (B8740430) through Reduction Reactions

The industrial preparation of sodium 2-amino-4-nitrophenolate predominantly relies on the selective reduction of a nitro group in dinitrophenol or its derivatives. This selective reduction is a critical step, yielding the desired aminonitrophenol isomer.

Reduction of 2,4-Dinitrophenol (B41442) and 2,4-Dinitrochlorobenzene Precursors

The primary precursors for the synthesis of this compound are 2,4-dinitrophenol and 2,4-dinitrochlorobenzene. benchchem.comgoogle.com The process typically involves two key stages: the formation of a dinitrophenolate salt followed by a controlled reduction.

In a common industrial method, 2,4-dinitrochlorobenzene is first hydrolyzed under alkaline conditions to form sodium 2,4-dinitrophenolate. benchchem.comprepchem.comgoogle.com This is achieved by heating a suspension of 2,4-dinitrochlorobenzene in water with sodium hydroxide. prepchem.com The resulting sodium 2,4-dinitrophenolate is then subjected to a partial reduction. benchchem.com

A widely used reducing agent for this transformation is a hydrosulfide (B80085) solution, such as sodium hydrosulfide or ammonium sulfide (B99878). prepchem.comgoogle.comorgsyn.org The reduction is carefully controlled to selectively reduce the nitro group at the 2-position, which is ortho to the hydroxyl group, while leaving the nitro group at the 4-position intact. stackexchange.com The reaction yields a suspension of this compound. prepchem.com

Table 1: Representative Synthesis of this compound from 2,4-Dinitrochlorobenzene

StepReactantsReagentsTemperatureKey ObservationsYield
Hydrolysis 2,4-Dinitrochlorobenzene, WaterSodium Hydroxide90-95°CFormation of sodium 2,4-dinitrophenolate suspension.-
Reduction Sodium 2,4-dinitrophenolateHydrosulfide solution, Ammonium Chloride70-75°CpH rises to ~8.6.92% (of theoretical)
Isolation Reaction MixtureSodium Chloride, Cooling to 5°C5°CPrecipitation of aqueous press cake of this compound.-

This table provides a generalized overview based on a described industrial process. prepchem.com

Following the reduction, the product is often isolated as a press cake. prepchem.com For further purification or conversion to 2-amino-4-nitrophenol (B125904), the press cake is dissolved in water and acidified with an acid like hydrochloric acid to precipitate the free aminophenol. prepchem.comprepchem.com

The selective reduction of one nitro group in a polynitroaromatic compound is a nuanced process. The mechanism of nitro group reduction can proceed through different pathways depending on the catalyst and reaction conditions. Generally, the reduction involves a series of two-electron transfers, leading sequentially to nitroso, hydroxylamino, and finally the amino group. nih.gov

In the context of dinitrophenols, the nitro group positioned ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com This selectivity is a key aspect of the synthesis. The reduction of aromatic nitro compounds can be influenced by the structure and position of substituents on the aromatic ring. orientjchem.org

The mechanism often involves the formation of intermediate species. For instance, the reduction can proceed through the formation of a nitroso compound, which is then rapidly reduced to a hydroxylamine and subsequently to the amine. stackexchange.comnih.gov In some biological or enzymatic reductions, the hydroxylamino derivative is a stable and key intermediate. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-amino-4-nitrophenol. Key parameters that are controlled include temperature, pH, and the choice of reducing agent. google.com

For the hydrosulfide reduction of 2,4-dinitrophenol, maintaining the pH between 7 and 9.5 during the reduction is a significant improvement to the process, leading to higher yields. google.com The temperature is also a critical factor, with a range of 50°C to 80°C being cited as optimal for this reduction. google.com

The choice of reducing agent plays a pivotal role. While sodium hydrosulfide is common, other reagents have been explored. For example, reduction with hydrazine (B178648) hydrate in the presence of a catalyst, such as a combination of ferric trichloride hexahydrate and activated carbon, has been proposed as an alternative with milder reaction conditions and high yields. google.com Another established method involves the use of sodium sulfide in the presence of ammonium chloride and aqueous ammonia. orgsyn.org

Table 2: Comparison of Reducing Agents for 2,4-Dinitrophenol

Reducing AgentCatalyst/ConditionsReported YieldReference
Hydrosulfide SolutionpH 7-9.5, 50-80°C96% of theory google.com
Hydrazine HydrateFerric trichloride hexahydrate, Activated CarbonHigh google.com
Sodium SulfideAmmonium Chloride, Aqueous Ammonia, 80-85°C64-67% orgsyn.org

Alternative Synthetic Routes to Aminonitrophenol Derivatives

While the reduction of dinitrophenols is the dominant route, other strategies exist for the synthesis of aminonitrophenol derivatives. One such approach involves the ring transformation of other heterocyclic compounds. For example, functionalized 4-nitrophenols can be synthesized from the ring transformation of 1-methyl-3,5-dinitro-2-pyridone. researchgate.netmdpi.com This method allows for the introduction of various functional groups onto the resulting nitrophenol ring.

Functionalization and Derivatization Strategies

This compound and its corresponding free phenol (B47542) are versatile intermediates that can undergo various chemical transformations to produce a range of valuable compounds.

Nucleophilic Additions and Ring Transformations

The amino and phenolate (B1203915) groups in 2-amino-4-nitrophenolate are nucleophilic centers that can participate in addition reactions. Nucleophilic addition is a fundamental reaction of carbonyl groups, where a nucleophile adds to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com While 2-amino-4-nitrophenolate itself does not have a carbonyl group for intramolecular reactions, its derivatives can be designed to undergo such transformations.

More relevant to the derivatization of the aromatic ring are nucleophilic conjugate additions, or Michael additions, where a nucleophile attacks the β-position of an α,β-unsaturated carbonyl compound. wikipedia.org This type of reactivity can be harnessed by first modifying the 2-amino-4-nitrophenolate structure.

A significant derivatization strategy involves the synthesis of heterocyclic compounds. For instance, 2-amino-4-nitrophenol can be used as a starting material to prepare various heterocyclic systems, such as partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines through reactions with dibromoalkanes. researchgate.net These heterocyclic derivatives have potential applications in medicinal chemistry. researchgate.net

Furthermore, the core structure can be altered through ring transformation reactions. While direct ring transformation of 2-amino-4-nitrophenolate is not commonly reported, the synthesis of functionalized 4-nitroanilines and 4-nitrophenols can be achieved through the ring transformation of dinitropyridones, showcasing a powerful method for generating substituted nitroaromatic compounds. researchgate.netmdpi.com

Synthesis of Schiff Bases and Related Ligands

The primary amino group of 2-amino-4-nitrophenol, the parent compound of this compound, is a key functional group for the synthesis of Schiff bases. These compounds, which contain an azomethine or imine group (-C=N-), are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.netderpharmachemica.comwikipedia.orgjetir.org This reaction typically proceeds under acid or base catalysis, or with the application of heat, and often involves refluxing in a solvent like ethanol. researchgate.netajrconline.org

A general procedure involves dissolving the aminophenol derivative and the carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol, often with a few drops of a catalyst like glacial acetic acid. derpharmachemica.comjetir.orgnih.gov The mixture is then stirred, sometimes with heating, for a period ranging from a few hours to 12 hours to facilitate the condensation and formation of the imine bond. ajrconline.orgnih.govrsc.org

Novel Schiff bases have been synthesized from 2-amino-4-nitrophenol and various trimethinium salts in the presence of triethylamine, highlighting an efficient, metal-catalyst-free method. rsc.org Similarly, reactions with alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates yield Schiff bases where the reaction is chemoselective, targeting the primary amine while leaving an ester group intact. nih.gov The resulting Schiff bases are often crystalline solids and are valuable as intermediates in organic synthesis and as ligands for forming metal complexes. researchgate.net

Table 1: Examples of Schiff Base Synthesis from Aminophenol Derivatives
Amine ReactantCarbonyl/Other ReactantConditionsProduct TypeReference
2-Amino-4-nitrophenolTrimethinium saltsTriethylamine, Ethanol, RefluxN2O2 Schiff base derivatives rsc.org
Aniline or p-MethoxyanilineAlkyl 2-(2-formyl-4-nitrophenoxy)alkanoateMethanol, Acetic acid (cat.), Room Temp.Schiff base with intact ester group nih.gov
2-AminophenolSalicylaldehyde (B1680747)Ethanol, Reflux, 3-4 hoursC13H11NO2 Schiff base ligand ajrconline.org
2-Amino, 4-methyl phenol5-Nitro salicylaldehydeAlcoholic ammonia, StirringSchiff base ligand (AMPNSA) researchgate.net

Introduction of Alkyl and Other Organic Radicals to the Amino Group

The amino group of 2-amino-4-nitrophenol is amenable to substitution, allowing for the introduction of various organic radicals to create N-substituted derivatives. These modifications can significantly alter the chemical and biological properties of the parent molecule.

Acylation: The amino group can be acylated to form amides. For instance, N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide have been synthesized by reacting 2-amino-4-nitrophenol with formic acid and acetic anhydride, respectively. benchchem.comrsc.org This transformation involves the replacement of a hydrogen atom on the amino group with an acyl group (R-C=O).

Alkylation: Selective N-alkylation can be achieved through reductive amination. This one-pot reaction involves the condensation of an aminophenol with an aldehyde to form an imine, which is then reduced in situ, for example with sodium borohydride (B1222165), to yield the N-alkylated aminophenol. researchgate.net This method provides excellent yields for introducing alkyl groups specifically to the nitrogen atom. researchgate.net

Table 2: N-Substitution Reactions of 2-Amino-4-Nitrophenol Derivatives
ReactantReagent(s)ProductTransformation TypeReference
4-Aminophenol (B1666318)Formic Acid4-N-hydroxyphenylformamideN-Formylation (Acylation) rsc.org
AminophenolsAldehyde, then Sodium BorohydrideN-AlkylaminophenolN-Alkylation (Reductive Amination) researchgate.net
2-Amino-4-nitrophenolAcyl chloridesAmidesAcylation benchchem.com

Chemical Reactivity and Reaction Mechanisms of 2-Amino-4-Nitrophenol Derivatives

The reactivity of 2-amino-4-nitrophenol derivatives is governed by the interplay of the amino, nitro, and hydroxyl functional groups attached to the aromatic ring.

Oxidation and Further Reduction Pathways

Oxidation: The amino and hydroxyl groups make the molecule susceptible to oxidation. The electrochemical oxidation of p-aminophenol, a related compound, proceeds in a two-step, one-electron transfer process, with the amino group being oxidized first, ultimately forming a quinonimine. ustc.edu.cn The enzymatic oxidation of 2-aminophenols by tyrosinase also leads to the formation of o-quinone imines. nih.govnih.gov This suggests that the amino group in 2-amino-4-nitrophenol is a primary site for oxidative reactions. The oxidation of p-aminophenol can also lead to polymerization, forming products like NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org

Further Reduction: The nitro group at the 4-position can be further reduced. Catalytic hydrogenation is a common method to convert a nitro group to an amine. benchchem.com For instance, the catalytic reduction of 2-amino-4-nitrophenol using a gold-carbon catalyst and a reducing agent like sodium borohydride yields 2,4-diaminophenol (B1205310). researchgate.net This transformation is analogous to the well-studied reduction of other nitroanilines and nitrophenols to their corresponding amino derivatives. nih.govrsc.orgnih.gov Various catalytic systems, often employing metal nanoparticles, facilitate this reduction, which is kinetically slow without a catalyst. rsc.orgnih.gov The reaction essentially converts the toxic nitroaromatic compound into a less harmful or more useful diamine. nih.govrsc.org

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening reactions are not commonly reported for simple nitroaromatic compounds like 2-amino-4-nitrophenol under typical conditions. The stability of the benzene (B151609) ring, even when activated by a nitro group, makes it resistant to cleavage. nih.gov Ring-opening reactions are more characteristic of highly strained or specific heterocyclic systems.

However, some microbial degradation pathways for nitroaromatic compounds involve enzymatic ring cleavage. nih.gov For example, dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group and subsequent ring fission. nih.gov Another microbial strategy involves the initial reduction of the aromatic ring by a hydride ion to form a Meisenheimer complex, which can then rearomatize by eliminating the nitro group as nitrite (B80452), a process that precedes ring cleavage. nih.govresearchgate.net These reactions are typically biological transformations rather than standard laboratory synthetic reactions and demonstrate that under specific enzymatic conditions, the aromatic ring of nitro-compounds can be opened. nih.govcswab.orgresearchgate.net In synthetic chemistry, nucleophilic attack on nitroarenes generally leads to substitution of a leaving group (SNAr) or hydrogen (SNAr-H) rather than ring opening. acs.orgnih.gov

Coordination Chemistry and Metal Complexes of 2 Amino 4 Nitrophenolate Ligands

Ligand Properties and Coordination Modes of 2-Amino-4-Nitrophenol (B125904)

The coordination behavior of 2-amino-4-nitrophenolate (B8740430) is dictated by the presence of its key functional groups. The molecule is generally planar, although the nitro group may be slightly twisted out of the benzene (B151609) ring's plane. nih.gov

Role of Amino and Phenolate (B1203915) Groups in Chelation

The 2-amino-4-nitrophenolate ligand typically acts as a bidentate chelating agent. Chelation involves the formation of a ring structure between the ligand and a central metal ion. In this case, coordination occurs through two key sites:

The oxygen atom of the deprotonated phenolic group (-O⁻).

The nitrogen atom of the amino group (-NH₂).

This O,N-chelation forms a stable five-membered ring with the metal center. The formation of such chelates is a common feature in coordination chemistry, as these structures are thermodynamically more stable than complexes formed by monodentate ligands. In many synthetic procedures, the phenolic proton is removed by a base, allowing the phenolate oxygen to act as a strong donor atom, while the amino group provides the second point of attachment. researchgate.net

The formation of Schiff base derivatives from 2-amino-4-nitrophenol further enhances its versatility as a ligand. These derivatives, formed by the condensation of the amino group with an aldehyde or ketone, introduce an imine (-C=N-) group. nih.govyoutube.com This new group provides an additional coordination site, allowing the Schiff base ligand to coordinate through the imine nitrogen and the phenolate oxygen. researchgate.netresearchgate.net

Tridentate Coordination Capabilities

While the 2-amino-4-nitrophenolate ligand itself is primarily bidentate, its Schiff base derivatives can exhibit tridentate coordination. researchgate.netrdd.edu.iq When 2-amino-4-nitrophenol is condensed with a molecule like salicylaldehyde (B1680747), the resulting Schiff base possesses three potential donor atoms:

The original phenolate oxygen.

The newly formed imine nitrogen.

The phenolic oxygen from the salicylaldehyde moiety.

This O,N,O-donor set allows the ligand to wrap around a metal ion, forming two chelate rings (one five-membered and one six-membered), leading to highly stable complexes. researchgate.net This tridentate behavior is crucial in the formation of many mixed-ligand and polynuclear complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving the 2-amino-4-nitrophenolate ligand or its derivatives often involves reacting a metal salt with the ligand in a suitable solvent, frequently with the addition of a base to facilitate deprotonation of the phenol (B47542) group.

Mixed-Ligand Complex Formation with Transition Metals

Mixed-ligand complexes contain more than one type of ligand coordinated to the central metal ion. The 2-amino-4-nitrophenolate ligand and its derivatives are often used to create such systems. For example, cobalt(II) complexes have been synthesized using a Schiff base of 2-amino-4-nitrophenol as the primary ligand and various amino acids (like alanine, valine, or leucine) as co-ligands. researchgate.net These complexes often exhibit specific geometries, such as tetrahedral or octahedral, depending on the coordination number of the metal and the nature of the ligands involved. researchgate.netnih.gov

Synthesis of Metal Complexes with Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II)

A variety of transition metal complexes with 2-amino-4-nitrophenolate and its Schiff base derivatives have been synthesized and characterized. General synthetic procedures often involve refluxing an alcoholic solution of the metal salt (commonly a chloride or acetate) with the ligand. rdd.edu.iqsemanticscholar.org

Mn(II), Co(II), and Ni(II) Complexes : The synthesis of these complexes is well-documented, particularly with Schiff base derivatives. For instance, complexes can be prepared by reacting metal chlorides (MnCl₂, CoCl₂, NiCl₂) with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio in an ethanolic solution. rdd.edu.iqsemanticscholar.org Heterometallic complexes, such as Ni(II)-Mn(II) systems, have also been synthesized using a mononuclear Ni(II) complex as a building block. rsc.org

Zn(II) and Cd(II) Complexes : Zinc(II) and Cadmium(II) complexes are typically prepared by reacting their respective salts (e.g., ZnCl₂, CdCl₂) with the ligand. rdd.edu.iq The resulting complexes are often non-electrolytic in nature, and studies suggest tetrahedral geometries are common for these d¹⁰ metal ions.

Hg(II) Complexes : Mercury(II) complexes have been synthesized by reacting HgCl₂ with Schiff base derivatives of 2-amino-4-nitrophenol in an alcoholic medium. Spectroscopic studies indicate the formation of stable chelates.

A summary of representative synthetic methods is provided in the table below.

Metal IonLigand TypeSynthetic Method HighlightsProposed Geometry
Mn(II)Schiff Base DerivativeReaction of MnCl₂·4H₂O with the ligand in a 1:1 molar ratio in ethanol, followed by reflux. rdd.edu.iqOctahedral nih.govsemanticscholar.org
Co(II)Schiff Base DerivativeReaction of CoCl₂·6H₂O with the ligand in ethanol. rdd.edu.iq Mixed-ligand complexes with amino acids are also reported. researchgate.netTetrahedral/Octahedral researchgate.netnih.gov
Ni(II)Schiff Base DerivativeReaction of NiCl₂·6H₂O with the ligand under reflux in ethanol. rdd.edu.iqOctahedral rsc.org
Zn(II)Schiff Base DerivativeReaction of ZnCl₂ with the ligand in ethanol. rdd.edu.iqTetrahedral
Cd(II)Schiff Base DerivativeReaction of CdCl₂ with the ligand in ethanol. rdd.edu.iqTetrahedral
Hg(II)Schiff Base DerivativeReaction of HgCl₂ with the ligand in an alcoholic medium.Tetrahedral

Preparation of Vanadium(II), Iron(II), Copper(II), and Platinum(IV) Complexes

Vanadium(II) : While extensive literature exists on vanadium(IV) and (V) complexes, particularly as models for biocatalysts, reports on Vanadium(II) complexes with 2-amino-4-nitrophenolate are less common. conicet.gov.arnih.gov The synthesis of V(IV) complexes often involves reacting a vanadyl salt with a Schiff base ligand. acs.orgtulane.edu

Iron(II) : The synthesis of Iron(II) complexes with related nitrogen- and oxygen-donor ligands has been achieved by reacting an iron salt, such as Fe(CH₃CN)₆₂, with the ligand in a solvent like acetonitrile (B52724). mdpi.com These methods can potentially be adapted for 2-amino-4-nitrophenolate. Dinitrosyl iron complexes with sulfur-containing ligands are also known. mdpi.com

Copper(II) : Copper(II) complexes with Schiff bases derived from 2-aminophenols are widely studied. researchgate.net A common synthetic route involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the ligand in a solvent like methanol (B129727) or ethanol. researchgate.netnih.gov These complexes are often investigated for their catalytic activity, for example, in the reduction of 4-nitrophenol (B140041). mdpi.com161.139.21

Platinum(IV) : Platinum(IV) complexes are typically synthesized through the oxidation of a platinum(II) precursor. For example, a Pt(II) complex like cis-[PtCl₂(DMSO)₂] can be prepared first and then reacted with the desired ligand. mdpi.com Another approach involves the direct reaction of a Pt(IV) salt with the ligand, though this is less common.

Formation of Trinuclear Lanthanide Coordination Clusters

The synthesis of trinuclear lanthanide coordination clusters often involves the reaction of a multidentate ligand with a lanthanide salt. In one such example, a Schiff base ligand, derived from the condensation of 4-tert-butyl-2,6-diformylphenol and 2-amino-4-nitrophenol, was reacted with hydrated lanthanide nitrates. researchgate.net This reaction yielded isostructural trinuclear coordination clusters of dysprosium (Dy) and neodymium (Nd). researchgate.net Single-crystal X-ray diffraction analysis of these complexes revealed a nearly linear arrangement of the three lanthanide ions. researchgate.net

The formation of these trinuclear clusters is a testament to the ability of the 2-amino-4-nitrophenolate moiety, incorporated into a larger ligand framework, to bridge multiple metal centers. The specific coordination environment around each lanthanide ion is typically completed by solvent molecules, such as N,N-dimethylformamide (DMF) and water. researchgate.net

ClusterLanthanide IonsArrangementReference
[Dy₃L₃(DMF)₃(H₂O)₂]·3.8DMFDy(III)Nearly Linear researchgate.net
[Nd₃L₃(DMF)₃(H₂O)₂]·3.8DMFNd(III)Nearly Linear researchgate.net

Table 1: Examples of Trinuclear Lanthanide Coordination Clusters Incorporating a Ligand Derived from 2-Amino-4-nitrophenol.

Impact of Solvent Systems on Complexation Reactions

The choice of solvent system can have a profound impact on the resulting structure and properties of lanthanide complexes. This is due to the coordinating ability of many common solvents, which can compete with the primary ligand for binding sites on the lanthanide ion.

For instance, the synthesis of dinuclear versus tetranuclear nickel(II) complexes with a Schiff base ligand derived from 2-amino-4-nitrophenol was shown to be dependent on the solvent mixture used for crystallization. researchgate.net Recrystallization from a mixture of DMSO, CH₂Cl₂, and MeOH yielded a dinuclear complex, while slow evaporation of the filtrate in DMF led to a tetranuclear cluster. researchgate.net

Electronic and Magnetic Properties of Coordination Compounds

The incorporation of lanthanide ions into coordination complexes with ligands such as 2-amino-4-nitrophenolate gives rise to fascinating electronic and magnetic properties. These properties are a direct consequence of the electronic structure of the lanthanide ions, which possess unpaired 4f electrons.

Single-Molecule Magnet Behavior in Lanthanide Derivatives

A particularly intriguing property exhibited by some lanthanide complexes is that of a single-molecule magnet (SMM). SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, effectively behaving as tiny magnets. chemistryviews.org This behavior is highly dependent on the magnetic anisotropy of the lanthanide ion and its local coordination environment. chemistryviews.orgrsc.org

Lanthanide ions like dysprosium(III) and terbium(III) are often favored for the design of SMMs due to their significant magnetic anisotropy. chemistryviews.orgrsc.org The ligand field created by the coordinating atoms around the lanthanide ion plays a crucial role in determining the energy levels of the 4f orbitals and, consequently, the magnetic properties. wiley-vch.de

Research has shown that even subtle changes in the coordination sphere, such as the inclusion of solvent molecules, can dramatically influence the SMM behavior. chemistryviews.org For example, a dinuclear dysprosium complex was found to exhibit SMM properties only when a molecule of acetonitrile was present in the crystal lattice. chemistryviews.org This highlights the sensitivity of the magnetic properties to the precise molecular structure.

Catalytic Applications and Mechanistic Investigations

Application of Sodium 2-Amino-4-Nitrophenolate (B8740430) and Its Derivatives in Catalysis

Sodium 2-amino-4-nitrophenolate, the sodium salt of 2-amino-4-nitrophenol (B125904), and its structural analogs are key substrates in catalytic reduction reactions. The primary application of these compounds in catalysis is their conversion into high-value aminophenols, which serve as essential intermediates in the synthesis of pharmaceuticals, dyes, and polymers. nih.govnih.govmdpi.com

The compound 2-amino-4-nitrophenol is itself a product of selective catalytic reduction. It can be produced from 2,4-dinitrophenol (B41442) using hydrogen sulfide (B99878) in an aqueous alkaline solution, where careful pH control below 9.5 ensures the selective reduction of only one nitro group. google.com This product, 2-amino-4-nitrophenol, can then be utilized as a starting material for further catalytic hydrogenation to produce 2,4-diaminophenol (B1205310), a compound used in hair dyes and as a photographic developer. researchgate.netprepchem.com Therefore, the "application in catalysis" for this class of compounds is primarily as reactants in processes that either create them from dinitro-precursors or convert them into fully reduced diamine products.

Catalytic Reduction of Nitro Compounds

The catalytic reduction of nitro compounds is a cornerstone of industrial synthesis, providing a pathway to convert potentially hazardous nitroaromatics into useful amino derivatives. This process typically involves a catalyst, often based on metal nanoparticles, and a reducing agent.

The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is one of the most extensively studied and widely used model reactions to evaluate the performance of new nanocatalysts. mdpi.comnih.gov The reaction is valued for its straightforward execution and the ease with which it can be monitored in real-time using UV-vis spectroscopy. mdpi.comresearchgate.net

In a typical procedure, an aqueous solution of 4-NP is treated with a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄). In the alkaline environment created by NaBH₄, the 4-NP is deprotonated to form the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color and a strong absorption peak at approximately 400 nm. nih.govmdpi.comijsr.net Upon the introduction of a suitable catalyst, the reaction commences, and the peak at 400 nm diminishes while a new peak corresponding to the formation of 4-aminophenol appears around 300 nm. mdpi.comresearchgate.net The presence of clear isosbestic points in the spectra confirms that 4-NP is converted directly to 4-AP without the formation of side products. mdpi.com The kinetics of this reduction are often described using a pseudo-first-order model, and the mechanism is frequently explained by the Langmuir-Hinshelwood model, where both the 4-nitrophenolate and borohydride ions adsorb onto the surface of the catalyst before the reaction occurs. mdpi.comresearchgate.net

The product, 4-aminophenol, is a commercially important intermediate used in the manufacture of analgesic and antipyretic drugs, as well as in the production of dyes, corrosion inhibitors, and polymers. nih.govnih.gov

CatalystKey FindingsReference
Palladium Nanoparticles (PdNPs)Catalytic activity is size-dependent; a 2.1 nm Pd NP catalyst showed a rate constant of 0.013 s⁻¹ at 318 K. researchgate.net
Gold Nanoparticles (AuNPs) stabilized by Caffeic AcidRemoving the caffeic acid stabilizing agent after synthesis enhanced catalytic activity by up to 6.41-fold. A 99.8% conversion yield was achieved. nih.gov
Bovine Serum Albumin-stabilized AuNPs (Au@BSA NPs)Showed remarkable catalytic activity at ambient temperature and pressure. The reaction followed pseudo-first-order kinetics. nih.gov
Graphene Oxide-Cobalt Nanocomposite (GO-Co)Exhibited a high apparent reduction rate (k_app) of 0.67 min⁻¹ for 4-NP reduction. tandfonline.com
Copper(II) Schiff Base ComplexAchieved 97.5% conversion of 4-NP to 4-AP. The catalyst was recyclable and maintained consistent performance. nih.gov

The catalytic reduction of 2-amino-4-nitrophenol serves as a direct pathway to synthesize 2,4-diaminophenol (2,4-DAP). Research has demonstrated the viability of this conversion using advanced nanoreactors. In one study, yolk-shell nanoreactors containing a cluster of gold nanocrystals within a hollow carbon shell (Au@h-Carbon) were employed as the catalyst. researchgate.net

The progress of the reduction of 2-amino-4-nitrophenol was monitored using UV-vis spectroscopy. The initial deep yellow solution, which has an absorbance peak at 443 nm, gradually discolored upon reaction. This was accompanied by a decrease in the 443 nm peak and the emergence of a new peak at 323 nm, signaling the formation of the product, 2,4-diaminophenol. researchgate.net This successful conversion highlights the use of nanostructured catalysts to facilitate the complete reduction of the nitro group in the presence of an existing amino group, yielding a valuable diamine product. researchgate.net

Catalyst Design and Support Materials

The efficacy of a catalytic reaction is profoundly influenced by the catalyst's design, including its composition, size, shape, and the material used for its support. rsc.orgresearchgate.net Nanocatalysts are particularly favored due to their high surface-area-to-volume ratio, which provides a greater number of active sites for reactant interaction. rsc.org

Noble metals, especially gold (Au) and palladium (Pd), are widely utilized in catalysis due to their exceptional electronic properties and high catalytic efficiency. rsc.orgrsc.orgresearchgate.net Nanoparticles of these metals are particularly effective for the reduction of nitroaromatic compounds. hilarispublisher.com

Palladium nanoparticles (PdNPs) have been shown to be highly efficient catalysts for the reduction of 4-nitrophenol. researchgate.net Their catalytic activity can be tuned by controlling the particle size. researchgate.net The reaction mechanism on the surface of PdNPs is often explained by the Langmuir-Hinshelwood model, where reactants adsorb onto the nanoparticle surface prior to reaction. mdpi.com Various supports and stabilizing agents, such as polyvinyl alcohol, can be used to prepare stable and cost-effective PdNP catalysts. researchgate.net

Gold nanoparticles (AuNPs) also exhibit remarkable catalytic activity for this reaction. nih.gov They can be synthesized and stabilized using various methods, including green synthesis approaches with agents like caffeic acid or bovine serum albumin (BSA). nih.govnih.gov The catalytic performance can be significantly affected by the stabilizing agent; in some cases, removing the agent after synthesis can unblock active sites and boost activity. nih.gov Like palladium, gold-catalyzed reductions can proceed efficiently under mild conditions, such as ambient temperature and pressure. nih.gov

Catalyst SystemParticle SizeKey Research FindingReference
Polyvinyl Alcohol-Supported PdNPs~2.1 nmDemonstrated size-dependent catalytic activity in the reduction of 4-nitrophenol. researchgate.net
Actinodaphne Madraspatana-Capped PdNPs~13 nmShowed remarkable catalytic activity via an electron relay process. The rate constant increased with catalyst dosage. nih.govtheiet.org
Large-Ring Cyclodextrin-Stabilized AuNPsVariableEfficiently reduced 4-nitrophenol to 4-aminophenol with high reaction rates. rsc.org
Bovine Serum Albumin-Stabilized AuNPs (Au@BSA NPs)Size dependent on HAuCl₄ amountReduction rate was closely related to the size of the nanoparticles and the reaction temperature. nih.gov
Pt Nanoparticles on Co-Al LDH NanosheetsNot specifiedThe hybrid catalyst quickly reduced 4-nitrophenol to 4-aminophenol. mdpi.com

To enhance catalyst stability, prevent nanoparticle aggregation, and improve recyclability, noble metals are often supported on or combined with other materials, such as metal oxides. nih.govresearchgate.net Metal oxide-based nanocomposites can offer synergistic effects that boost catalytic performance beyond that of the individual components. nih.govnih.gov

A notable example is the use of iron oxide (Fe₂O₃) as a support material. A catalyst comprising platinum nanoparticles supported on iron(III) oxide (Fe₂O₃@Pt) and stabilized by a sodium sesquicarbonate network demonstrated highly efficient and stable catalytic activity for the reduction of 4-nitrophenol. nih.gov The interconnected network structure provided channels for mass transfer, while the support prevented the aggregation of the Pt clusters and Fe₂O₃ nanoparticles. nih.gov The excellent performance was attributed to a synergistic effect between the platinum and the iron oxide, which not only improved the catalytic rate but also reduced the required amount of the precious metal. nih.gov

Other successful composite systems include:

Fe(OH)₃/Fe₂O₃@Au: A composite catalyst synthesized via a green one-step method showed high efficiency in the removal of 4-NP. nih.gov

Ag–Fe₂O₃: These magnetic nanocomposites demonstrated enhanced catalytic activity compared to silver nanoparticles alone and could be easily recycled using a magnetic field. iaea.org

Fe₂O₃-Cu₂O-TiO₂: A nanocomposite synthesized by a sol-gel method also proved to be an effective catalyst for the reduction of 4-nitrophenol. chemijournal.com

These examples underscore the advantages of designing composite catalysts that leverage the properties of both noble metals and metal oxides for robust and efficient chemical transformations. nih.goviaea.org

Catalyst CompositionKey Features and PerformanceReference
Sodium Sesquicarbonate-Supporting Fe₂O₃@PtInterconnected 1D network structure prevents aggregation and provides mass transfer channels. Showed stable and highly efficient reduction of 4-NP due to Pt-Fe synergy. nih.gov
Fe(OH)₃/Fe₂O₃@AuSynthesized via a green, one-step method. Effectively catalyzed the reduction of 4-nitrophenol. nih.gov
Ag–Fe₂O₃ NanocompositesMagnetic properties allow for easy separation and recycling. Showed enhanced catalytic activity compared to Ag NPs alone. iaea.org
Natural α-Fe₂O₃ (Hematite)Demonstrated high catalytic activity with a first-order kinetic constant of 0.024 s⁻¹ for 4-NP reduction. scispace.com
Fe₂O₃-Cu₂O-TiO₂ NanocompositeSynthesized via sol-gel method and showed good catalytic ability for the reduction of 4-nitrophenol. chemijournal.com

Lanthanide Coordination Clusters as Homogeneous Catalysts

The utility of 2-amino-4-nitrophenol, the precursor to this compound, has been demonstrated in the synthesis of advanced homogeneous catalysts. A novel multidentate Schiff base ligand (H₃L) was synthesized through the condensation reaction of 4-tert-butyl-2,6-diformylphenol and 2-amino-4-nitrophenol. nih.govresearchgate.netunipa.it This ligand was subsequently reacted with hydrated lanthanide nitrates to produce two isostructural trinuclear coordination clusters. nih.gov

The resulting complexes are formulated as [Ln₃L₃(DMF)₃(H₂O)₂]·3.8DMF, where Ln represents Dysprosium (Dy) or Neodymium (Nd), and DMF is N,N-dimethylformamide. nih.gov X-ray diffraction analysis confirmed that in both structures, the three lanthanide ions are arranged in an almost linear fashion. nih.gov These lanthanide coordination clusters have been successfully employed as homogeneous catalysts in organic synthesis, as detailed in section 4.5. nih.govresearchgate.net

Kinetic and Mechanistic Studies of Catalytic Processes

Kinetic and mechanistic studies are crucial for understanding the efficiency and pathways of catalytic reactions. The catalytic reduction of 4-nitrophenol to 4-aminophenol using a reducing agent like sodium borohydride (NaBH₄) is a widely used model reaction to evaluate catalyst performance. nih.govnih.gov In this reaction, the addition of NaBH₄ to an aqueous solution of 4-nitrophenol leads to the in-situ formation of the 4-nitrophenolate ion, which exhibits a distinct UV-Vis absorption peak at approximately 400 nm. nih.govrsc.org The progress of the reaction can be easily monitored by observing the decrease in this peak and the corresponding emergence of a new peak for 4-aminophenol around 300 nm. rsc.orgrsc.org

The reaction is thermodynamically favorable but possesses a high kinetic barrier, necessitating the use of a catalyst. nih.gov The study of its kinetics under various conditions (e.g., temperature, reactant concentration) allows for the elucidation of the reaction mechanism and the determination of key thermodynamic parameters. nih.govrsc.org Two primary mechanisms, the Langmuir-Hinshelwood and Eley-Rideal models, are often considered to describe the surface-catalyzed reduction of nitrophenols. rsc.org

Langmuir-Hinshelwood Reaction Mechanisms

The Langmuir-Hinshelwood (L-H) mechanism is one of the most accepted models for describing heterogeneous catalytic reactions, including the reduction of 4-nitrophenol. rsc.orgacs.orgresearchgate.net This model presumes that the reaction takes place on the surface of the catalyst between two adsorbed reactant molecules. nih.govacs.org

In the context of 4-nitrophenol reduction, the mechanism involves the following key steps:

Adsorption: Both the 4-nitrophenolate ions and the borohydride (BH₄⁻) ions from the solution adsorb onto the active sites on the catalyst's surface. nih.govacs.org

Surface Reaction: The adsorbed 4-nitrophenolate reacts with adsorbed hydrogen species (derived from BH₄⁻) on the catalyst surface. nih.gov

Desorption: The final product, 4-aminophenol, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

Evidence supporting the L-H mechanism often comes from kinetic studies where the reaction rate does not increase linearly with the concentration of the reactants. Instead, the rate reaches a plateau at high concentrations, indicating that the catalyst surface has become saturated. rsc.org This nonlinear dependence confirms that the reaction proceeds through the adsorption of reactants on the catalyst surface, a core tenet of the L-h model. nih.govrsc.org

Eley-Rideal Reaction Mechanisms

An alternative to the Langmuir-Hinshelwood model is the Eley-Rideal (E-R) mechanism. rsc.orgnumberanalytics.com First proposed by D.D. Eley and E.K. Rideal, this mechanism describes a scenario where only one of the reactants is adsorbed onto the catalyst surface. numberanalytics.comnumberanalytics.com The reaction then occurs when a molecule from the bulk phase (gas or liquid) directly collides with and reacts with the adsorbed species. numberanalytics.comnumberanalytics.com

For the catalytic reduction of nitrophenol, the E-R mechanism would involve:

Adsorption: One reactant, for instance the 4-nitrophenolate ion, adsorbs onto the catalyst surface.

Surface Reaction: A BH₄⁻ ion from the solution directly reacts with the adsorbed nitrophenolate ion without itself being adsorbed.

Desorption: The product, 4-aminophenol, desorbs from the surface.

While the Langmuir-Hinshelwood mechanism is more commonly cited for the reduction of 4-nitrophenol, the E-R mechanism remains a theoretical possibility and provides an alternative pathway for surface-catalyzed reactions. rsc.orgresearchgate.net Distinguishing between these two mechanisms typically involves detailed kinetic analysis over a wide range of reactant concentrations and pressures.

Determination of Thermodynamic Activation Parameters

The thermodynamic activation parameters, including the activation energy (Eₐ), enthalpy of activation (ΔH#), and entropy of activation (ΔS#), provide deep insights into the catalytic process. These values are typically determined by studying the reaction kinetics at different temperatures and applying the Arrhenius and Eyring equations. nih.govrsc.org The activation energy represents the minimum energy barrier that must be overcome for the reaction to occur, while ΔH# and ΔS# relate to the change in heat content and disorder, respectively, in forming the transition state. nih.govresearchgate.net

Below is a table summarizing thermodynamic parameters determined for the catalytic reduction of nitrophenols from various studies.

Catalyst SystemReactantEₐ (kJ mol⁻¹)ΔH# (kJ mol⁻¹)ΔS# (J mol⁻¹ K⁻¹)Reference
Au@[C₄C₁₆Im]Br4-Nitrophenol99.4096.9310.88 rsc.org
Au@[C₄C₁₆Im]Br2-Nitrophenol (B165410)100.5998.1113.25 rsc.org
Pd Nanoparticles4-Nitrophenol61-- nih.gov
Au Nanoparticles (with intermediate considered)4-Nitrophenol36.1 ± 3.3-- acs.org

Note: The values can vary significantly depending on the specific catalyst used, its size, morphology, and the support material.

For instance, in a study using ionic liquid-stabilized gold nanoparticles (Au@[C₄C₁₆Im]Br), the activation energy for the reduction of 4-nitrophenol was found to be 99.40 kJ mol⁻¹, confirming the reaction follows the Langmuir-Hinshelwood mechanism. nih.govrsc.org The slightly higher activation energy for 2-nitrophenol (100.59 kJ mol⁻¹) in the same study was attributed to the presence of intramolecular hydrogen bonding, which requires more energy to overcome for the molecule to adsorb onto the catalyst surface. rsc.org

Catalyst Reusability and Performance Stability

The long-term stability and reusability of a catalyst are critical factors for its practical and industrial viability. An effective catalyst must maintain high performance over numerous reaction cycles without significant degradation in its activity. nih.gov The reusability of catalysts used in 4-nitrophenol reduction is often tested by recovering the catalyst after a complete reaction (e.g., through centrifugation or magnetic separation) and introducing it into a fresh reaction mixture. nih.gov

Several studies have demonstrated excellent stability and reusability:

2-hydroxyethylamine stabilized Fe₃O₄@Pt nanoparticles showed good catalytic performance even after 5 cycles, confirming excellent stability. nih.gov

Ionic liquid-stabilized gold nanoparticles (Au@[C₄C₁₆Im]Br) also exhibited good separability and could be reused for multiple cycles for the complete reduction of nitrophenols. rsc.orgrsc.org

This high stability is often attributed to the robust nature of the catalyst's support material, which prevents the aggregation or leaching of the active metallic nanoparticles during the reaction. nih.govnih.gov

Catalysis in Specific Organic Reactions (e.g., Friedel-Crafts Alkylation)

Beyond the widely studied nitrophenol reduction, ligands derived from 2-amino-4-nitrophenol have been instrumental in creating catalysts for other important C-C bond-forming reactions, such as the Friedel-Crafts alkylation. nih.govresearchgate.net This reaction is a fundamental method for attaching alkyl substituents to aromatic rings. wikipedia.orgmt.comnih.gov

The trinuclear lanthanide coordination clusters [Dy₃L₃(DMF)₃(H₂O)₂] and [Nd₃L₃(DMF)₃(H₂O)₂], synthesized using a ligand derived from 2-amino-4-nitrophenol, were successfully employed as homogeneous catalysts for the Friedel-Crafts alkylation of indole (B1671886) with various aldehydes. nih.gov This study marked the first reported use of such trinuclear lanthanide clusters for this transformation. nih.govresearchgate.net The reactions demonstrated good to excellent yields, ranging from 59% to 98%, with the Dysprosium (Dy) cluster generally showing higher catalytic efficiency than the Neodymium (Nd) cluster. nih.gov

Spectroscopic and Structural Characterization Studies

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the detailed investigation of crystalline solids, providing precise information on the three-dimensional arrangement of atoms and molecules.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a compound's molecular and crystal structure. This technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. The data obtained allows for the precise mapping of electron density, which in turn reveals atomic positions, bond lengths, and bond angles.

For nitrophenolate compounds, SCXRD is crucial for understanding how the sodium cation interacts with the 2-amino-4-nitrophenolate (B8740430) anion and any co-crystallized solvent molecules. In related compounds, such as sodium para-nitrophenolate para-nitrophenol dihydrate (SPPD), this method has been successfully employed to determine the complete crystal structure. researchgate.net Similarly, the structure of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol was determined using X-ray diffraction, highlighting the utility of this technique for complex organic salts. asianpubs.org The analysis of these related structures provides a framework for understanding the probable structural features of sodium 2-amino-4-nitrophenolate.

The diffraction data from an SCXRD experiment are used to define the unit cell of the crystal, which is described by its lattice parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ), its crystal system, and its space group.

While specific experimental data for this compound is not publicly available, analysis of analogous compounds provides insight into its likely crystallographic features. For instance, sodium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) dihydrate crystallizes in the monoclinic system with a C2 space group. researchgate.net Another related organic salt, 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, was found to belong to the orthorhombic crystal system with a Pna2₁ space group. asianpubs.org It is common for such organic sodium salts to adopt crystal structures of lower symmetry, such as monoclinic or orthorhombic.

Crystallographic Data for Related Nitrophenolate Compounds

Compound Crystal System Space Group Lattice Parameters Reference
Sodium 4-nitrophenolate 4-nitrophenol dihydrate Monoclinic C2 Not specified in abstract researchgate.net
2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol Orthorhombic Pna2₁ a = 13.0726 Å, b = 11.8157 Å, c = 12.0281 Å asianpubs.org

| L-phenylalanine-4-nitrophenol | Monoclinic | P2₁ | a = 5.49 Å, b = 4.89 Å, c = 8.20 Å, β = 107.32° | researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within the crystal lattice is governed by a variety of non-covalent intermolecular interactions. In this compound, several key interactions are expected to play a role. Hydrogen bonds are anticipated between the hydrogen atoms of the amino group (-NH₂) and the oxygen atoms of the phenolate (B1203915) and nitro groups of adjacent molecules. nih.gov These interactions are critical in directing the assembly of molecules into larger supramolecular architectures.

Additionally, the planar aromatic rings of the phenolate anions can interact through π-π stacking. The coordination of the sodium ion (Na⁺) is also a dominant factor. In analogous structures like sodium 4-nitrophenolate 4-nitrophenol dihydrate, the sodium ions are coordinated to oxygen atoms from both the phenolate groups and water molecules, forming NaO₆ octahedra. researchgate.net These octahedra can share edges to form inorganic chains, which are further linked by the organic chromophores, demonstrating a complex interplay of ionic coordination and other intermolecular forces. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, is used to probe the molecular vibrations of a compound. Since each functional group has a characteristic set of vibrational modes, these spectra serve as a molecular "fingerprint," allowing for structural confirmation and functional group identification. youtube.com

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show distinct absorption bands corresponding to its primary functional groups.

Amino Group (N-H Vibrations): Primary amines (R-NH₂) typically exhibit two sharp absorption bands in the 3500-3300 cm⁻¹ region. pressbooks.publibretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Nitro Group (NO₂ Vibrations): The nitro group is characterized by two very strong and easily identifiable stretching vibrations. spectroscopyonline.com The asymmetric stretch appears at approximately 1550-1500 cm⁻¹, while the symmetric stretch is found in the 1355-1345 cm⁻¹ range.

Aromatic Ring (C=C and C-H Vibrations): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. youtube.com The stretching vibrations of the C=C bonds within the aromatic ring produce a series of absorptions in the 1600-1450 cm⁻¹ region.

Phenolate Group (C-O Vibration): The C-O stretching vibration in phenolates gives rise to a strong absorption band, typically observed in the fingerprint region of the spectrum.

Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amino (-NH₂) N-H Asymmetric Stretch 3500 - 3400 Medium-Sharp
Amino (-NH₂) N-H Symmetric Stretch 3400 - 3300 Medium-Sharp
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
Nitro (-NO₂) Asymmetric Stretch 1550 - 1500 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
Nitro (-NO₂) Symmetric Stretch 1355 - 1345 Strong

| Phenolate | C-O Stretch | ~1260 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra.

In studies of related compounds like SPPD and 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, both FT-IR and FT-Raman spectra are used for a comprehensive vibrational analysis. researchgate.netasianpubs.org For this compound, the symmetric stretching vibration of the nitro group would be expected to be particularly strong in the FT-Raman spectrum. The vibrations of the aromatic ring are also typically strong and well-defined in Raman spectra, providing confirmatory structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Carbon-¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Although a specific ¹³C NMR spectrum for this compound was not found, data for related nitrophenols is available. For example, in 4-nitrophenol, the carbon atoms of the benzene (B151609) ring show signals at approximately 115.48 ppm (C2, C6), 125.86 ppm (C3, C5), 139.42 ppm (C4), and 163.74 ppm (C1) when measured in DMSO-d₆. oc-praktikum.de The substitution pattern on the aromatic ring in this compound would lead to distinct chemical shifts for each of the six carbon atoms, reflecting the influence of the amino, nitro, and phenolate groups.

Table 1: Representative ¹³C NMR Data for Nitrophenol Derivatives

CompoundSolventC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
4-Nitrophenol oc-praktikum.deDMSO-d₆163.74115.48125.86139.42125.86115.48
2-Nitrophenol (B165410)DMSO-d₆------

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the nitrophenolate group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For 2-amino-4-nitrophenol (B125904), absorption maxima have been recorded at 224 nm, 262 nm, and 308 nm in an acidic mobile phase. sielc.com The formation of the corresponding phenolate ion, as in this compound, typically results in a bathochromic (red) shift of the absorption maximum. For example, the absorption maximum of 4-nitrophenol shifts from 317-319 nm to around 400-401.5 nm upon formation of the 4-nitrophenolate ion in an alkaline medium. researchgate.netresearchgate.netresearchgate.netresearchgate.net This shift is attributed to the increased electron-donating ability of the phenoxide group compared to the hydroxyl group.

Table 2: UV-Vis Absorption Maxima (λmax) of Nitrophenol Derivatives

CompoundSolvent/Conditionsλmax (nm)Reference
2-Amino-4-nitrophenolAcidic mobile phase224, 262, 308 sielc.com
4-NitrophenolAqueous317 researchgate.net
4-Nitrophenolate ionAqueous, alkaline400 researchgate.net
4-NitrophenolAqueous319 researchgate.net
4-Nitrophenolate ionAqueous, alkaline401.5 researchgate.net

UV-Diffuse Reflectance Spectroscopy (UV-DRS)

UV-Diffuse Reflectance Spectroscopy is a technique used to analyze solid samples. While specific UV-DRS data for this compound was not found in the provided results, studies on related materials, such as dye-sensitized zinc oxide, demonstrate its utility in characterizing the light absorption properties of solid-state materials. rsc.org This technique could be employed to study the electronic properties of solid this compound.

Mass Spectrometry and Elemental Composition Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₆H₅N₂NaO₃, corresponding to a molecular weight of 176.11 g/mol . cymitquimica.comoakwoodchemical.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been utilized for the determination of related nitrophenolate compounds. nih.govresearchgate.net This method allows for the separation and sensitive detection of the individual components in a mixture. The use of atmospheric pressure chemical ionization (APCI) in negative ion mode is a common approach for analyzing these types of compounds. nih.govresearchgate.net

Thermal Stability Analysis and Decomposition Mechanisms

The thermal stability of a chemical compound is a critical parameter, providing insights into its behavior at elevated temperatures and its potential decomposition pathways. For this compound, understanding its thermal characteristics is essential for safe handling, storage, and application in various chemical syntheses. The primary techniques employed for such investigations are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

It is important to note that the following data pertains to structurally similar compounds and should not be directly extrapolated to represent the exact thermal profile of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and to quantify mass loss events, such as the release of water of hydration or decomposition of the compound.

While specific TGA data for this compound is not available, studies on related compounds, such as salts of 4-nitrophenol with various aliphatic amines, indicate that thermal decomposition is a multi-stage process. researchgate.netresearchgate.net For these related compounds, an initial mass loss corresponding to the volatilization of the amine component is often observed, followed by the decomposition of the nitrophenolate moiety at higher temperatures. researchgate.netresearchgate.net

A safety data sheet for a similar compound, Sodium 2-amino-4-nitrophenoxide, indicates a decomposition temperature of approximately 250°C. This suggests that the compound is relatively stable at room temperature but will undergo decomposition upon significant heating.

Table 1: Hypothetical TGA Data for a Related Nitrophenolate Compound

Temperature Range (°C)Mass Loss (%)Associated Event
100 - 150~5%Loss of adsorbed water
200 - 300~30%Initial decomposition stage
> 300Further mass lossComplete decomposition

This table is illustrative and based on general observations of similar compounds; it does not represent experimental data for this compound.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as melting (endothermic) and decomposition (exothermic).

Specific DTA data for this compound is not found in the reviewed literature. However, thermal analyses of related nitrophenol salts often show endothermic peaks corresponding to melting, followed by exothermic peaks indicating decomposition. researchgate.netresearchgate.net For instance, studies on salts of 4-nitrophenol with aliphatic amines revealed endothermic events associated with melting, the temperature of which varied depending on the specific amine. researchgate.netresearchgate.net These melting events were often followed by decomposition at higher temperatures. researchgate.netresearchgate.net

Table 2: Hypothetical DTA Data for a Related Nitrophenolate Compound

Peak Temperature (°C)Peak TypeAssociated Event
~150EndothermicMelting
> 250ExothermicOnset of decomposition

This table is illustrative and based on general observations of similar compounds; it does not represent experimental data for this compound.

The decomposition mechanism of nitrophenolate compounds can be complex. The presence of both an amino group (-NH2) and a nitro group (-NO2) on the aromatic ring suggests that decomposition could be initiated by the interaction of these functional groups, potentially leading to the formation of various gaseous products and a carbonaceous residue.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of phenolate (B1203915) compounds. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's chemical behavior and optical properties.

Table 1: Predicted Electronic Properties of a Related Nitrophenolate System

Property Description Localization
HOMO Highest Occupied Molecular Orbital; region of electron donation Primarily on the nitrophenolate anion researchgate.net
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance Distributed across the entire molecular complex researchgate.net

| Energy Gap | Difference in energy between HOMO and LUMO | Characterizes chemical reactivity and optical properties researchgate.net |

Sodium 2-amino-4-nitrophenolate (B8740430) is part of a class of materials investigated for their non-linear optical (NLO) properties. Theoretical quantum chemical studies are essential for predicting these properties. Calculations of the first-order hyperpolarizability (β) are particularly important for identifying potential NLO materials. Studies on similar organic crystals, such as 2-amino-4-picolinium-nitrophenolate-nitrophenol, have utilized quantum chemical methods to calculate their NLO response. semanticscholar.org These computational investigations help in understanding the structure-property relationship, where the arrangement of electron-donating (amino) and electron-withdrawing (nitro) groups, along with proton transfer, significantly enhances the NLO activity. acs.org

Crystal Structure Prediction and Solid-State Assembly

Understanding the solid-state structure of Sodium 2-amino-4-nitrophenolate is key to controlling its physical properties. Crystal structure prediction (CSP) is a computational technique used to explore the possible packing arrangements of molecules in a crystal lattice. For the parent molecule, 2-amino-4-nitrophenol (B125904) (ANP), CSP has been used to identify potential packing modes. manchester.ac.uk These simulations informed the rational selection of solvents for crystallization, leading to the isolation of multiple crystal forms. manchester.ac.uk Although the resulting crystal structures were complex, they contained elements of the computationally predicted packing modes. manchester.ac.uk This demonstrates the utility of CSP as a strategic tool in discovering new crystal forms of molecular materials. manchester.ac.uk The presence of the sodium ion would introduce strong ionic interactions, significantly influencing the crystal packing and leading to different solid-state assemblies compared to the neutral parent molecule.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is a powerful tool for investigating the mechanisms and kinetics of chemical reactions involving nitrophenols. A key reaction is the catalytic reduction of the nitro group. For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction. researchgate.net Theoretical calculations, often coupled with experimental data, suggest that this hydrogenation can proceed through a coupled electrochemical half-reaction mechanism involving electron-proton transfer. chemrxiv.org Computational models can be used to study the adsorption of the nitrophenolate ion onto a catalyst surface, the subsequent steps of electron and proton addition, and the desorption of the final aminophenol product. researchgate.net These models provide insights into the reaction intermediates and transition states, which are often difficult to observe experimentally.

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of atoms and molecules. nih.gov For this compound, MD simulations can provide detailed insights into the interaction between the 2-amino-4-nitrophenolate anion (the ligand) and the sodium (Na+) cation, particularly in a solution. These simulations can model the solvation of the ions, revealing the structure and dynamics of water molecules in the coordination shell around the sodium ion and the functional groups of the anion. nih.gov By tracking the movements of all atoms over time, MD can be used to understand the stability of the ligand-metal complex, predict binding affinities, and explore conformational changes. nih.govrsc.org Studies on other metal-ligand systems show that MD can unravel key mechanistic details of their interactions, such as the role of water molecules in coordinating with the metal ion. nih.gov

Theoretical Determination of Proton Transfer in Organic Salts

The formation of this compound from 2-amino-4-nitrophenol involves the transfer of a proton from the hydroxyl group to a sodium-containing base. Theoretical methods are crucial for understanding the energetics and mechanism of this proton transfer. Density Functional Theory (DFT) can be used to calculate the potential energy surface for the proton transfer reaction. researchgate.netnih.gov A key factor in the formation of such organic salts is the difference in the pKa values between the proton donor (2-amino-4-nitrophenol) and the conjugate acid of the base. For a related organic salt, the pKa difference (ΔpKa) was calculated to predict the likelihood of salt formation. researchgate.net Computational studies on similar phenol-amine systems show that the distance between the proton donor and acceptor is a critical factor, and these calculations can model the potential energy surfaces and vibrational wavefunctions of the proton. nih.gov

Advanced Applications in Materials Science and Environmental Chemical Research

Development of Non-Linear Optical (NLO) Materials

The quest for advanced materials with tailored optical properties has led to significant research into organic compounds, with sodium 2-amino-4-nitrophenolate (B8740430) and its parent molecule, 2-amino-4-nitrophenol (B125904), emerging as promising candidates for non-linear optical (NLO) applications. NLO materials are distinguished by their ability to alter the properties of light, a characteristic that is foundational for technologies like frequency conversion and optical switching.

Design and Synthesis of NLO-Active Organic Salts Incorporating Nitrophenolate

The fundamental design principle for effective NLO materials involves the integration of an electron-donating group and an electron-accepting group within a single molecule, linked by a π-conjugated system. In the case of 2-amino-4-nitrophenol, the amino (-NH2) group serves as the electron donor, while the nitro (-NO2) group acts as the electron acceptor, with the aromatic ring facilitating the necessary π-conjugation. This specific molecular architecture results in a high molecular hyperpolarizability (β), a critical parameter for NLO activity.

A key strategy for enhancing these NLO properties is the synthesis of organic salts incorporating nitrophenolates. The formation of salts allows for greater control over the crystalline structure, which is essential for achieving the non-centrosymmetric arrangement required for second-order NLO effects. For instance, reacting 2-amino-4-nitrophenol with various organic bases can yield crystalline salts with improved NLO responses. The selection of the counter-ion is a critical factor, as it significantly influences the crystal packing and, by extension, the material's bulk NLO properties. Research has shown that even in non-chiral molecules, a non-centrosymmetric crystal structure can be achieved, and 4-nitrophenolate (B89219) is a prime candidate for exploring such formations. acs.org

Structure-Property Relationships in NLO Materials

The interplay between a molecule's structure and its NLO properties is a central focus of materials science research. The efficacy of materials based on 2-amino-4-nitrophenolate is governed by both its inherent molecular characteristics and the way these molecules arrange themselves in a solid-state lattice. Quantum chemical calculations are often employed to study and predict the linear and non-linear optical properties of phenolic compounds. springernature.com

Several key factors dictate the NLO performance:

Intramolecular Charge Transfer: The efficiency of charge transfer from the donor amino group to the acceptor nitro group across the benzene (B151609) ring is a primary driver of the molecular NLO response. This delocalization of π-electrons is a fundamental cause of polarization in organic NLO materials. nih.gov

Crystal Packing: A non-centrosymmetric crystal lattice is a prerequisite for second-order NLO phenomena. Hydrogen bonding, facilitated by the amino and nitro functional groups, plays a crucial role in directing the crystal packing towards this desirable arrangement. Studies on co-crystals of 2-amino-4-nitrophenol have demonstrated that modifying intermolecular interactions can fine-tune NLO properties.

FeatureDescriptionImpact on NLO Properties
Molecular Structure Presence of electron-donating (-NH2) and electron-accepting (-NO2) groups connected by a π-system.High molecular hyperpolarizability (β) due to intramolecular charge transfer.
Crystal Symmetry Must be non-centrosymmetric for second-order NLO effects.Enables macroscopic NLO phenomena like second-harmonic generation.
Intermolecular Forces Hydrogen bonding between molecules.Influences crystal packing, promoting non-centrosymmetric arrangements.
Counter-ions (in salts) The nature of the cation paired with the nitrophenolate anion.Affects crystal lattice and can enhance or suppress the bulk NLO response.

Environmental Fate and Degradation Mechanisms (from a Chemical Perspective)

Nitrophenolic compounds, including 2-amino-4-nitrophenol, are recognized as environmental pollutants due to their widespread industrial use and potential toxicity. researchgate.net Understanding their degradation pathways is essential for developing effective remediation strategies.

Photochemical Degradation Pathways of Nitrophenols

The degradation of nitrophenols in the environment can be initiated by sunlight. This photochemical degradation is a complex process involving multiple pathways. The absorption of UV radiation can lead to the breakdown of these compounds through direct or indirect photolysis. nih.gov In direct photolysis, the molecule itself absorbs light, leading to its decomposition. In indirect photolysis, other substances in the environment, such as humic acids, absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species then attack and degrade the nitrophenol molecules. acs.org The degradation process often involves the hydroxylation of the aromatic ring and the reduction of the nitro group, eventually leading to the opening of the ring and mineralization into simpler, harmless substances. nih.gov

Microbial Metabolism and Biodegradation Mechanisms (e.g., by Rhodobacter capsulatus)

Certain microorganisms have evolved the ability to break down nitrophenols, offering a natural remediation pathway. For example, the phototrophic bacterium Rhodobacter capsulatus has been shown to metabolize 2-amino-4-nitrophenol. dntb.gov.ua This biodegradation typically involves a series of enzymatic reactions. A common initial step is the reduction of the nitro group to a hydroxylamino group, which is then converted to an amino group. The resulting aminophenol is generally more susceptible to further enzymatic degradation and ring cleavage. Rhodobacter capsulatus can detoxify and degrade p-nitrophenol under specific light and oxygen conditions. nih.gov The degradation of 4-nitrophenol (B140041) by a Rhodococcus species has also been studied, indicating that the pathway involves a monooxygenase that converts 4-nitrophenol to 4-nitrocatechol, followed by the release of nitrite (B80452) ions. researchgate.net

Advanced Oxidation Processes in Wastewater Treatment for Nitrogenous Compounds

For wastewater containing persistent organic pollutants like nitrophenols, Advanced Oxidation Processes (AOPs) offer a powerful treatment solution. wastewaterhub.com AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH) in situ, which can non-selectively oxidize a broad spectrum of organic compounds. wikipedia.orgmdpi.com These processes can effectively reduce the concentration of contaminants and their toxicity. researchgate.net

Several AOPs are particularly effective for treating nitrogenous compounds:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be enhanced with UV light (photo-Fenton). mdpi.com

Ozonation: Ozone (O₃) can directly react with pollutants or decompose to form hydroxyl radicals. mdpi.com

UV/H₂O₂: The combination of UV light and hydrogen peroxide is an effective way to generate hydroxyl radicals for degradation. mdpi.com

Photocatalysis: Semiconductor materials like titanium dioxide (TiO₂) can be activated by UV light to produce electron-hole pairs, which in turn generate hydroxyl radicals and other ROS to break down pollutants. frontiersin.orgnih.gov Studies have shown that doping TiO₂ with elements like boron can enhance its photocatalytic activity for the degradation of 4-nitrophenol. nih.gov

These advanced oxidation techniques can effectively mineralize 2-amino-4-nitrophenol, converting it into carbon dioxide, water, and inorganic ions. wikipedia.org

Degradation MethodCore PrincipleKey Reactants/Conditions
Photochemical Degradation Breakdown by light, either directly or via reactive oxygen species.UV radiation, photosensitizers (e.g., humic acids).
Microbial Biodegradation Enzymatic breakdown by microorganisms.Bacteria (e.g., Rhodobacter capsulatus, Rhodococcus sp.), specific oxygen and light conditions.
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals for non-selective oxidation.H₂O₂, Fe²⁺, O₃, UV light, photocatalysts (e.g., TiO₂).

Functionalization of Nanomaterials and Electrochemical Sensors

In the realms of materials science and environmental chemistry, the unique properties of aromatic nitro compounds are harnessed for advanced applications. The functionalization of nanomaterials and the development of sensitive electrochemical sensors represent key areas of this research. While direct studies focusing exclusively on Sodium 2-amino-4-nitrophenolate are not extensively documented, the established methodologies for related nitrophenol isomers provide a robust framework for understanding its potential applications. These strategies often involve leveraging the chemical characteristics of the nitrophenol moiety to either modify nanoparticle surfaces or to be selectively detected by sophisticated sensing platforms.

Strategies for Surface Functionalization of Nanoparticles with Nitrophenolate Derivatives

The surface functionalization of nanoparticles is a process of modifying their surfaces to impart specific chemical or physical properties. This is crucial for controlling their stability, solubility, and interaction with their environment. Although literature detailing the use of 2-amino-4-nitrophenolate as the primary functionalizing agent is scarce, general strategies for modifying nanoparticles for interaction with phenolic compounds are well-established.

One common approach involves the use of coupling agents to create chemically active surfaces on nanoparticles. For instance, silica-coated nanoparticles can be treated with organosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES). polympart.com This process grafts amino groups onto the nanoparticle surface, which can then be used for further reactions, such as immobilizing a target molecule. polympart.com This "grafting to" method is a versatile strategy for attaching a wide variety of molecules, including, hypothetically, nitrophenolate derivatives, to a nanoparticle core.

Another key aspect of functionalization revolves around the ligands used during nanoparticle synthesis and stabilization. Ligands are molecules that bind to the nanoparticle surface, preventing aggregation and enabling their dispersion in various solvents. nd.edu The choice of ligand is critical as it can significantly influence the catalytic or sensing performance of the nanoparticle. nd.edu Research into the catalytic reduction of 4-nitrophenol has shown that ligands used to stabilize metal nanoparticles, such as gold, can be desorbed or removed by reducing agents like sodium borohydride (B1222165) during a reaction. nd.edu This highlights that surface functionalization can be dynamic, and understanding the stability and potential exchange of ligands is essential when designing nanoparticles for specific applications.

Development of Electrochemical Sensing Platforms for Nitrophenol Isomers

Electrochemical sensors offer a rapid, sensitive, and cost-effective method for detecting environmental pollutants, including nitrophenol isomers. acs.org While sensors designed specifically for this compound are not widely reported, the extensive research on detecting its close isomer, 4-nitrophenol (4-NP), provides a clear blueprint for the development of such analytical devices.

A leading strategy in this field is the use of Molecularly Imprinted Polymers (MIPs) . mdpi.com MIPs are synthetic receptors engineered with recognition sites that are complementary in shape, size, and chemical functionality to a specific target molecule (the "template"). mdpi.commdpi.com The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. nih.gov After polymerization, the template is removed, leaving behind specific cavities that can selectively rebind the target analyte from a complex sample. mdpi.com

For the detection of nitrophenols, MIPs are typically created using 4-NP as the template molecule. nih.gov These polymers are often integrated with nanomaterials to enhance the sensor's performance. For example, MIPs can be coated onto various substrates like magnetic nanoparticles, graphene oxide, or quantum dots, which are then deposited onto an electrode surface. polympart.comnih.govnih.gov The high surface area and unique electronic properties of these nanomaterials amplify the electrochemical signal generated upon the binding of the analyte to the MIP.

The selection of functional monomers is critical for creating effective binding sites. For a template like 4-nitrophenol, monomers are chosen based on their ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with the template's hydroxyl and nitro groups. nih.gov Research has explored various monomers and nanocomposites for this purpose, leading to sensors with high sensitivity and selectivity.

The table below summarizes the characteristics of several electrochemical sensing platforms developed for nitrophenol isomers, demonstrating the common strategies and performance metrics.

Sensing Platform / NanomaterialTarget Analyte (Template)Detection MethodLinear Range (μM)Limit of Detection (LOD) (μM)Reference
Magnetic Fluorescent MIP Sensor (Fe₃O₄-Si-CDs)4-NitrophenolFluorescence0.08 - 100.023 nih.gov
Reduced Graphene Oxide-MIP (RGO-MIP)4-NitrophenolElectrochemical0.01 - 100.00.005 nih.gov
Nitrogen-Doped Carbon/Polyethyleneimine (NC-PEI)4-NitrophenolElectrochemical0.06 - 1000.01 mdpi.com
Pyridine Diketopyrrolopyrrole-Functionalized Graphene Oxide (PDPP-GO/GCE)4-NitrophenolElectrochemical0.5 - 1630.10 nih.gov
SrTiO₃/Ag/rGO Composite4-NitrophenolElectrochemical0.1 - 10000.03 acs.org
Cyclodextrin-Decorated AuNP-Mesoporous Carbonp-NitrophenolDifferential Pulse Voltammetry0.1 - 3500.02 (approx.) rsc.org
LOD converted from 3.63 µg/mL

Conclusion and Future Research Directions

Summary of Current Academic Research Advancements

Academic research on Sodium 2-amino-4-nitrophenolate (B8740430) and its parent compound, 2-amino-4-nitrophenol (B125904), has primarily focused on its synthesis and application as a crucial intermediate. It is a key component in the production of a variety of dyes, including reactive, acid, neutral, disperse, and solvent dyes, as well as in the pharmaceutical industry. patsnap.comgoogle.com The market for this compound is projected to grow, driven by the increasing demand for dyes and pigments in the textile, printing, and coating industries. datainsightsmarket.com

Traditional synthesis methods involve the partial reduction of 2,4-dinitrophenol (B41442) or the hydrolysis and subsequent reduction of 2,4-dinitrochlorobenzene. patsnap.comorgsyn.org Various reducing agents have been explored, such as sodium hydrosulfide (B80085), sodium disulfide, and hydrazine (B178648), with efforts to optimize reaction conditions like temperature and pH to improve yield and purity. orgsyn.orggoogle.com For instance, the reduction of 2,4-dinitrophenol with sodium sulfide (B99878) has been a common method, with yields in the range of 64-67%. orgsyn.org

Recent research has also delved into the biological activities of related compounds. A notable study identified 4-amino-2-nitrophenol (B85986), an isomer, as a novel inducer of phenotypic antibiotic resistance in Escherichia coli. biorxiv.org The study found that E. coli can reduce 2,4-dinitrophenol (a priority pollutant) into 4-amino-2-nitrophenol, which then influences the bacterium's resistance to certain antibiotics. biorxiv.org Furthermore, the catalytic reduction of nitrophenols is a significant area of contemporary research, often using these reactions as models to test the efficacy of new catalysts. mdpi.comnih.gov

Emerging Research Frontiers for Sodium 2-Amino-4-Nitrophenolate and Its Derivatives

The future of research concerning this compound is expanding into several innovative areas, from novel synthesis to advanced materials and environmental solutions.

The development of more efficient, economical, and environmentally friendly synthetic methods is a primary research frontier. google.com "Green chemistry" approaches are gaining traction, utilizing biocatalysts or plant extracts for the reduction of nitrophenols. nih.govresearchgate.net For example, a patented method employs a combination of ferric chloride hexahydrate and activated carbon as a catalyst for the reduction of 2,4-dinitrophenol with hydrazine hydrate, citing advantages such as mild reaction conditions and no byproducts. patsnap.comgoogle.com

Optimization of existing processes continues to be important. Research into the controlled reduction of 2,4-dinitrophenol using sodium hydrosulfide has shown that maintaining the pH between 7 and 9.5 can significantly improve the process. google.comgoogle.com

Table 1: Comparison of Synthetic Methods for 2-Amino-4-Nitrophenol

Starting MaterialReducing Agent / CatalystKey ConditionsReported YieldReference
2,4-DinitrophenolSodium Sulfide / Ammonium ChlorideHeat to 85°C, then cool to 70°C for addition64–67% orgsyn.org
2,4-DinitrophenolSodium HydrosulfideMaintain pH at 7 to 9.5, 50-80°C92% google.com
2,4-DinitrochlorobenzeneSodium DisulfideHydrolysis followed by reductionNot specified
2,4-DinitrophenolHydrazine Hydrate / FeCl₃·6H₂O + Activated CarbonNot specifiedHigh google.com
2,4-DinitrophenolElectrolytic ReductionNot specified13-53% google.com

A significant emerging field involves the use of 2-amino-4-nitrophenolate as a ligand in coordination chemistry, particularly in the formation of metal-organic frameworks and nanoparticle-based systems. Advanced studies are focusing on the synthesis of metal nanoparticles (such as gold, silver, and copper) stabilized on various supports, where nitrophenolate derivatives can play a role as precursors or ligands. mdpi.comnih.gov

Researchers have developed yolk@shell-type nanoreactors, which consist of tiny metal nanocrystals (e.g., gold, ~3 nm) encapsulated within a hollow carbon shell. researchgate.net These complex supramolecular assemblies are synthesized using metal-coordination-based strategies and show promise as high-performance catalysts. researchgate.net Another approach involves using polydopamine (PDA) as a coating on magnetic supports like magnetite (Fe₃O₄) to act as a linker for anchoring metal nanoparticles. mdpi.comnih.gov The thickness of the PDA film and the method of metal reduction (e.g., using ascorbic acid or sodium borohydride) are critical parameters that influence the final structure and properties of these assemblies. mdpi.comnih.gov

The application of this compound derivatives and the broader class of nitrophenols in catalysis is a rapidly growing research area. The reduction of nitrophenols, such as 4-nitrophenol (B140041) to 4-aminophenol (B1666318), is a benchmark reaction for evaluating the efficiency of novel catalytic systems. mdpi.comnih.govmdpi.com

Much of this research focuses on developing "green catalysts" using metal nanoparticles. nih.gov These catalysts often feature noble metals like gold (Au), silver (Ag), and palladium (Pd), as well as more abundant metals like copper (Cu), supported on materials such as magnetite (Fe₃O₄) or carbon. mdpi.comnih.govresearchgate.net The magnetic properties of supports like Fe₃O₄ allow for easy separation and recycling of the catalyst. mdpi.commdpi.com

Beyond reduction reactions, catalytic wet peroxide oxidation (CWPO) is being explored for the environmental remediation of nitrophenols, which are considered persistent organic pollutants. mdpi.com This process uses catalysts, such as carbon-coated cobalt ferrite, to generate highly reactive hydroxyl radicals from hydrogen peroxide, which then degrade the pollutants. mdpi.com Additionally, a study has shown that compound sodium nitrophenolate can promote denitrification in wastewater treatment by upregulating the nitrate (B79036) reductase enzyme in certain bacteria. mdpi.com

Table 2: Catalytic Performance of Various Nanoparticle Systems in Nitrophenol Reduction

Catalyst SystemSupport MaterialReducing AgentKey FindingReference
Au, Ag, Cu NPsPolydopamine@Magnetite (PDA@Fe₃O₄)Sodium Borohydride (B1222165) (NaBH₄)Activity varies Au > Ag > Cu; soft reducing agents lead to more active catalysts. mdpi.comnih.gov
Au NCs (~3 nm)Hollow Carbon Shell (Yolk@Shell)Not specified for NP reductionDemonstrated catalytic performance in the reduction of 2-amino-4-nitrophenol. researchgate.net
CuFe₅O₈None (co-precipitation synthesis)Sodium Borohydride (NaBH₄)High catalytic activity and recyclability for up to five cycles. mdpi.com
CoFe@C, Fe₃O₄@CNone (used for CWPO)Hydrogen Peroxide (H₂O₂)High removal efficiency for 2-nitrophenol (B165410) and 4-nitrophenol. mdpi.com

The unique chemical structure of this compound, featuring amino, nitro, and phenolate (B1203915) groups, makes it an attractive building block for novel functional materials. Research in nanoscience is leveraging this compound and its derivatives to create materials with specific catalytic, optical, or electronic properties.

The development of nanoparticle-based catalysts is a prime example. mdpi.comresearchgate.net By controlling the size, morphology, and composition of metal nanoparticles and their support structures, researchers can tune the material's performance for specific applications, such as environmental remediation or chemical synthesis. nih.govmdpi.com The creation of yolk@shell nanoreactors and polydopamine-coated magnetic nanoparticles represents significant innovation in designing functional nanomaterials. mdpi.comresearchgate.net The broader class of organometallic compounds, to which metal complexes of nitrophenolates belong, are also being investigated for use in thin-film deposition and the manufacturing of LEDs. americanelements.com

Understanding the fundamental mechanisms behind the reactions and processes involving this compound is crucial for future advancements. For catalytic reactions, research is focused on elucidating the electron transfer mechanisms between the reducing agent (like NaBH₄), the catalyst surface (metal nanoparticles), and the nitrophenol substrate. nih.govmdpi.com The properties of the catalyst, including particle size, surface area, and the nature of the support, play a significant role in its activity. nih.govmdpi.com

In environmental processes, mechanistic studies are revealing how these compounds are transformed. The CWPO mechanism, for instance, relies on the generation of hydroxyl radicals to break down the stable aromatic ring of nitrophenols. mdpi.com Biological transformation mechanisms are also a key frontier. Research has shown that the enzymatic machinery of microorganisms can reduce nitro groups, as seen in the conversion of 2,4-dinitrophenol to 4-amino-2-nitrophenol by E. coli. biorxiv.org Another study on denitrification showed that compound sodium nitrophenolate upregulates the expression of genes related to nitrate reductase and nitrate transporters in bacteria, providing a genetic-level understanding of its environmental impact. mdpi.com

Q & A

Q. How can researchers design kinetic studies to elucidate the mechanism of nitro group reduction in this compound?

  • Methodological Answer :
  • Stopped-flow spectroscopy : Monitor intermediate formation at millisecond resolution.
  • Isotopic labeling : Use ¹⁵N-labeled nitro groups to track reaction pathways via NMR.
  • Theoretical modeling : Correlate experimental rate constants with transition state energies from QM/MM simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.